[4-(Heptafluoropropan-2-yl)phenyl]boronic acid
Overview
Description
[4-(Heptafluoropropan-2-yl)phenyl]boronic acid is an organoboron compound with the molecular formula C₉H₆BF₇O₂ and a molecular weight of 289.94 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a heptafluoropropan-2-yl group. It is primarily used in research settings and has applications in various fields of chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Heptafluoropropan-2-yl)phenyl]boronic acid typically involves the reaction of a halogenated precursor with a boronic acid derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, where an aryl halide reacts with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
[4-(Heptafluoropropan-2-yl)phenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to phenols or quinones using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction to corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the boronic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions include phenols, alcohols, hydrocarbons, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
[4-(Heptafluoropropan-2-yl)phenyl]boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition and protein interactions.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of [4-(Heptafluoropropan-2-yl)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and sensors. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other biological molecules .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the heptafluoropropan-2-yl group, making it less hydrophobic and less reactive in certain contexts.
4-Fluorophenylboronic acid: Contains a single fluorine atom, resulting in different electronic properties and reactivity.
4-(Trifluoromethyl)phenylboronic acid: Similar in structure but with a trifluoromethyl group instead of heptafluoropropan-2-yl, affecting its steric and electronic characteristics.
Uniqueness
The presence of the heptafluoropropan-2-yl group in [4-(Heptafluoropropan-2-yl)phenyl]boronic acid imparts unique properties such as increased hydrophobicity and altered electronic effects, which can influence its reactivity and interactions with other molecules. These characteristics make it a valuable compound in specialized applications where these properties are advantageous .
Properties
IUPAC Name |
[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]boronic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BF7O2/c11-7(8(12,13)14,9(15,16)17)5-1-3-6(4-2-5)10(18)19/h1-4,18-19H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOOCRETZGVJDBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)F)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BF7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80897490 | |
Record name | B-(4-(Perfluoro-1-methylethyl)phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80897490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184850-50-7 | |
Record name | B-(4-(Perfluoro-1-methylethyl)phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80897490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4-(heptafluoropropan-2-yl)phenyl]boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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